Sodium picosulfate

Catalog No.
S543539
CAS No.
10040-45-6
M.F
C18H15NNaO8S2
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium picosulfate

CAS Number

10040-45-6

Product Name

Sodium picosulfate

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

Molecular Formula

C18H15NNaO8S2

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25);

InChI Key

OZGHHKCKRPNWTL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

4,4'-(2-picolylidene)bisphenylsulfuric acid, 4,4'-(picoliliden)-bis-phenylsulphate, Laxoberal, Picolax, picoprep, picosulfate sodium, Picosulfol, sodium picosulfate

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na]

Description

The exact mass of the compound Sodium picosulfate is 480.9878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Stimulation of colonic peristalsis

    Sodium picosulfate is a prodrug, meaning it requires activation before it can exert its effect. In the colon, bacteria convert sodium picosulfate to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-methane (BHPM). BHPM stimulates the nerves in the colon wall, leading to increased muscle contractions and propelling stool forward [].

  • Fluid secretion

    While the primary mechanism is through stimulating contractions, BHPM may also indirectly increase fluid secretion in the colon. This additional fluid helps to soften stool and ease its passage [].

These mechanisms work together to promote bowel movements and relieve constipation.

Efficacy in Constipation Management

Several studies have shown the effectiveness of sodium picosulfate in treating chronic constipation. A randomized controlled trial compared sodium picosulfate with bisacodyl, another stimulant laxative. Both medications were found to be equally effective in improving stool frequency and consistency [].

Another study investigated the long-term safety and efficacy of sodium picosulfate for chronic constipation. This retrospective analysis found that sodium picosulfate was well-tolerated and effective for long-term use, with no evidence of harmful effects on the colon [].

Sodium picosulfate is a synthetic compound classified as a stimulant laxative, primarily used to treat constipation and to prepare the bowel for medical procedures such as colonoscopy. It is known chemically as disodium 4-[(pyridin-2-yl)[4-(sulfonatooxy)phenyl]methyl]phenyl sulfate, with the formula C18H15N2Na2O8S2C_{18}H_{15}N_{2}Na_{2}O_{8}S_{2} . Sodium picosulfate is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects. It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which stimulates colonic peristalsis .

Sodium picosulfate is generally well-tolerated, but some side effects can occur, including:

  • Abdominal cramps
  • Diarrhea
  • Nausea
  • Electrolyte imbalance (with excessive use)

Contraindications:

  • Hypersensitivity to sodium picosulfate
  • Inflammatory bowel disease
  • Intestinal obstruction

Toxicity:

  • Oral LD50 (rats): >5000 mg/kg [] (LD50: Lethal dose for 50% of the population)

Precautions:

  • Adequate fluid intake is crucial to prevent dehydration during its action.
  • Electrolyte imbalance may occur with prolonged use; consult a healthcare professional for long-term use.
BisacodylHydrolysis4 4 dihydroxyphenyl 2 pyridine methaneSulfonationSodium picosulfate\text{Bisacodyl}\xrightarrow{\text{Hydrolysis}}\text{4 4 dihydroxyphenyl 2 pyridine methane}\xrightarrow{\text{Sulfonation}}\text{Sodium picosulfate}

This process can yield high-purity sodium picosulfate when optimized .

Sodium picosulfate's primary biological activity is its function as a laxative. After oral administration, it is metabolized by gut bacteria into an active form that stimulates the intestinal lining, leading to increased motility and bowel evacuation. The compound enhances the secretion of water and electrolytes into the intestinal lumen, aiding in stool softening and promoting bowel movements . The typical onset of action occurs within 12 to 24 hours after ingestion .

The synthesis of sodium picosulfate can be achieved through various methods. One notable method involves:

  • Starting with bisacodyl: This compound is dissolved in an alkaline solution (sodium hydroxide) and heated.
  • Hydrolysis: The bisacodyl undergoes hydrolysis to yield the intermediate 4,4'-dihydroxyphenyl-(2-pyridine) methane.
  • Sulfonation: The intermediate is then treated with sulfonating agents (such as chlorsulfonic acid) to introduce sulfonate groups, resulting in sodium picosulfate.

This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity .

Sodium picosulfate is primarily used in:

  • Laxatives: It is commonly included in formulations for bowel preparation before surgeries or diagnostic procedures like colonoscopy.
  • Constipation Treatment: It serves as an effective treatment for individuals suffering from constipation due to its stimulant properties.

The combination of sodium picosulfate with other agents like magnesium oxide and citric acid enhances its effectiveness for bowel cleansing .

Sodium picosulfate may interact with other medications and substances. Notably:

  • Electrolyte disturbances: Use of sodium picosulfate can lead to imbalances such as hyponatremia and hypokalemia due to increased fluid loss during bowel evacuation.
  • Drug interactions: It may affect the absorption of other medications taken concurrently; therefore, patients are advised to inform healthcare providers about all medications they are using .

Sodium picosulfate shares similarities with several other laxatives but has unique characteristics that distinguish it:

Compound NameTypeMechanism of ActionUnique Features
BisacodylStimulant LaxativeStimulates intestinal motilityRapid onset; often used in similar contexts
SennaNatural LaxativeIncreases peristalsis through anthraquinone compoundsDerived from plants; longer duration of action
Polyethylene GlycolOsmotic LaxativeRetains water in the stoolNon-stimulant; often used for bowel prep
LactuloseOsmotic LaxativeIncreases osmotic pressure in the intestinesAlso used for hepatic encephalopathy

Sodium picosulfate's unique mechanism as a prodrug that requires bacterial metabolism sets it apart from other laxatives that act directly on the intestine or increase osmotic pressure .

The early synthetic approaches to sodium picosulfate were fundamentally rooted in the structural relationship between bisacodyl and sodium picosulfate, both of which are metabolized to the same active species, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) [1] [2]. The historical synthesis route utilizing bisacodyl as a precursor represents one of the foundational methodologies in sodium picosulfate production.

The bisacodyl-based synthesis pathway involves a two-step transformation process. Initially, bisacodyl undergoes controlled hydrolysis under alkaline conditions to cleave the acetyl ester groups, yielding 4,4'-dihydroxydiphenyl-(2-pyridyl)methane as an intermediate [3] [4]. This hydrolysis reaction typically employs sodium hydroxide in aqueous media at controlled temperatures to ensure selective deacetylation without degradation of the pyridine ring system. The hydrolysis follows pseudo-first-order kinetics when conducted with excess base, with the reaction rate being proportional to both the concentration of bisacodyl and the hydroxide ion concentration [5].

Following the hydrolysis step, the intermediate 4,4'-dihydroxydiphenyl-(2-pyridyl)methane undergoes sulfonation to introduce the sulfate ester groups that characterize sodium picosulfate. This transformation historically utilized chlorosulfonic acid in pyridine as the sulfonating system, following methodologies established in earlier pharmaceutical syntheses [3]. The reaction proceeds through electrophilic aromatic substitution at the para positions of the phenol rings, with the pyridine serving as both solvent and base to neutralize the hydrogen chloride generated during the process.

The historical route demonstrated several advantages, including the ready availability of bisacodyl as a starting material and the straightforward nature of the transformation chemistry. However, this approach also presented significant challenges in terms of process efficiency and product purity. The hydrolysis step required careful control of temperature and pH to prevent side reactions, while the subsequent sulfonation step generated substantial amounts of pyridine-containing waste streams that required specialized handling and disposal procedures [6].

Modern Hydrolysis-Sulfation Sequential Protocols

Contemporary synthetic methodologies for sodium picosulfate have evolved to incorporate more sophisticated sequential protocols that optimize both reaction efficiency and product quality. Modern hydrolysis-sulfation sequences employ carefully designed reaction conditions that minimize byproduct formation while maximizing overall yield.

The modern hydrolysis protocol begins with the preparation of the key intermediate 4,4'-(2-pyridylmethylene)bisphenol through the acid-catalyzed condensation of 2-pyridinecarboxaldehyde with phenol [7] [8]. This approach represents a significant departure from the bisacodyl-based route, as it allows for direct construction of the required diphenolic intermediate without the need for preliminary ester formation and subsequent hydrolysis. The condensation reaction is typically conducted in the presence of concentrated sulfuric acid as the catalyst, with reaction temperatures maintained between 0-15°C to control the formation of isomeric impurities [8].

Reaction conditions for the modern condensation protocol include the use of homogeneous solvent systems to improve reaction reproducibility and product quality [9]. Chloroform has emerged as a preferred solvent, transforming the traditionally heterogeneous reaction into a homogeneous process that facilitates better temperature control and mixing efficiency. The use of chloroform as a solvent system allows for more precise control of reaction stoichiometry and reduces the formation of isomeric impurities that commonly plague solid-phase condensation reactions.

The subsequent sulfation step in modern protocols employs optimized reagent systems that provide superior selectivity and reduced environmental impact compared to traditional chlorosulfonic acid methods. Sulfamic acid has emerged as an effective sulfonating agent, particularly when used in conjunction with appropriate catalysts and controlled reaction conditions [10]. The use of sulfamic acid offers several advantages, including reduced corrosivity, lower volatility, and the generation of less problematic waste streams compared to chlorosulfonic acid-based systems.

Modern sequential protocols also incorporate advanced purification strategies that leverage the phase behavior of the reaction products. The three-phase separation technique, which generates distinct organic, aqueous, and crystalline phases, allows for efficient removal of impurities while maintaining high product recovery [9]. This purification approach is particularly effective for removing color bodies and residual starting materials that can compromise the pharmaceutical quality of the final product.

Catalytic Systems for Esterification Optimization

The development of efficient catalytic systems for the esterification reactions involved in sodium picosulfate synthesis has been a crucial area of innovation in process chemistry. Modern catalytic approaches focus on enhancing reaction selectivity, reducing reaction times, and minimizing the formation of undesired byproducts.

Acid catalysis systems for the initial condensation reaction have been extensively optimized to balance reaction efficiency with product quality. Concentrated sulfuric acid remains the predominant catalyst choice due to its effectiveness in promoting the electrophilic aromatic substitution required for the condensation of 2-pyridinecarboxaldehyde with phenol [8] [11]. The catalyst loading and addition protocol significantly influence both reaction kinetics and product distribution. Optimal catalyst addition involves careful dropwise addition of concentrated sulfuric acid to the reaction mixture maintained at controlled low temperatures, typically in the range of -10°C to 10°C [9].

The role of catalyst concentration in determining reaction outcomes has been systematically studied, with optimal sulfuric acid to substrate ratios typically falling in the range of 1:1 to 1:3 by weight relative to the pyridinecarboxaldehyde [9]. Higher catalyst concentrations tend to increase reaction rates but also promote the formation of isomeric impurities and colored byproducts. Lower catalyst concentrations result in incomplete conversion and extended reaction times that can negatively impact process economics.

Emerging catalytic systems for the sulfation step have focused on developing alternatives to traditional chlorosulfonic acid-based protocols. The pyridine-chlorosulfonic acid system, while effective, presents significant challenges in terms of safety, environmental impact, and waste generation [6]. Modern catalytic approaches have explored the use of sulfamic acid in combination with activating agents that enhance its electrophilic character [10] [12].

The tetrabutylammonium bisulfate activation system represents a significant advancement in catalytic sulfation chemistry [13]. This system enhances the electrophilicity of dialkyl sulfates through interaction with the bisulfate anion, facilitating more efficient O-sulfation reactions under milder conditions. The enhanced reactivity achieved through this catalytic activation allows for reduced reaction temperatures and shorter reaction times while maintaining high selectivity for the desired sulfation products.

Morpholine and related tertiary amines have been employed as co-catalysts in sulfamic acid-based systems, serving to activate the sulfonating reagent and facilitate nucleophilic attack at the sulfur center [7]. The use of N-methylpyrrolidone as a reaction medium in conjunction with these catalytic systems provides enhanced solubility for both substrates and products while maintaining chemical compatibility with the reactive sulfating species.

Industrial-Scale Production Challenges and Solutions

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous technical and economic challenges that require specialized solutions. Industrial-scale sodium picosulfate production must address issues of process safety, environmental compliance, product quality consistency, and economic viability.

Temperature control represents one of the most critical challenges in industrial-scale synthesis. The exothermic nature of both the condensation and sulfation reactions requires sophisticated heat management systems to prevent thermal runaway and maintain product quality [6]. Industrial reactors typically incorporate advanced temperature control systems with multiple temperature sensors and automated cooling systems capable of rapid response to temperature excursions. The use of jacketed reactors with circulating coolant systems allows for precise temperature control during critical reaction phases.

Solvent management and recovery systems are essential components of industrial-scale production due to the substantial volumes of organic solvents employed in the synthesis [6]. Chloroform recovery from the condensation reaction requires specialized distillation equipment capable of handling chlorinated solvents while meeting environmental discharge standards. Pyridine recovery from sulfation reactions presents additional challenges due to the formation of pyridine-containing salts that complicate separation and purification processes.

Waste stream management represents a significant economic and environmental consideration in industrial production. The generation of substantial quantities of acidic aqueous waste from neutralization steps requires sophisticated treatment systems to achieve acceptable discharge specifications [14]. Modern industrial processes incorporate waste minimization strategies, including acid recovery systems and neutralization protocols that generate saleable byproducts rather than disposal liabilities.

Quality control and analytical monitoring systems for industrial production must provide real-time assessment of reaction progress and product quality. High-performance liquid chromatography systems with automated sampling and data analysis capabilities enable continuous monitoring of reaction conversion and impurity profiles [15]. These systems allow for process optimization and quality assurance while minimizing manual intervention and reducing the potential for human error.

Scale-up considerations for crystallization and purification operations require careful attention to mixing patterns, heat transfer characteristics, and solid-liquid separation efficiency. Industrial crystallizers must provide uniform mixing and controlled cooling rates to ensure consistent particle size distribution and polymorphic form. The three-phase separation technique that proves effective at laboratory scale requires specialized equipment designs to achieve efficient phase separation at industrial scale [16].

Byproduct Formation and Impurity Profiling

Understanding the formation mechanisms and analytical characterization of byproducts and impurities is crucial for developing robust synthetic processes and ensuring pharmaceutical product quality. Comprehensive impurity profiling studies have identified the major degradation pathways and structural modifications that occur during sodium picosulfate synthesis.

Process-related impurities arise primarily from side reactions during the condensation and sulfation steps of the synthesis. The condensation reaction between 2-pyridinecarboxaldehyde and phenol can generate regioisomeric products when the electrophilic attack occurs at positions other than the intended para position [8] [11]. The formation of 2,4'-dihydroxydiphenyl-(2-pyridyl)methane as an ortho-substitution product represents a significant impurity that must be controlled through careful reaction conditions and subsequent purification procedures.

Incomplete sulfation reactions result in the formation of monoester impurities, particularly the compound identified as Sodium Picosulfate EP Impurity A [17]. This monoester impurity retains one free phenolic hydroxyl group and exhibits different pharmacological and physicochemical properties compared to the fully sulfated product. The formation of monoester impurities is influenced by reaction stoichiometry, temperature, and reaction time, with optimal conditions requiring careful balance between complete conversion and over-reaction that leads to degradation products [15].

Oxidative degradation products represent another significant class of impurities that can form during synthesis or storage of sodium picosulfate. The major oxidative degradant has been identified as Sodium Picosulfate Benzyl Alcohol Impurity, which forms through oxidative modification of the methylene bridge connecting the pyridine and phenol moieties [15]. This degradation pathway is particularly significant under oxidative stress conditions and can be minimized through the use of inert atmosphere processing and appropriate antioxidant systems.

N-oxide impurities represent a theoretical class of degradation products that can form through oxidation of the pyridine nitrogen atom [15]. While multiple N-oxide structures are theoretically possible, forced degradation studies have demonstrated that only one specific N-oxide degradant forms under practical reaction conditions. The limited formation of N-oxide impurities under normal processing conditions suggests that these degradation pathways are not significant concerns for routine production, though they remain important considerations for stress testing and stability studies.

The phenolaldehyde impurity (Sodium Picosulfate EP Impurity B) represents a process-related impurity that can arise from incomplete reaction or hydrolytic degradation of the primary product [15]. This impurity retains the phenolic functionality but lacks the complete biphenolic structure of the intended product. The formation of phenolaldehyde impurities is typically controlled through optimization of reaction completion and proper storage conditions that minimize hydrolytic degradation.

Advanced analytical methodologies have been developed to achieve simultaneous separation and quantification of multiple impurities in single analytical runs [15]. High-performance liquid chromatography methods employing gradient elution and multiple wavelength detection enable the detection and quantification of fifteen distinct process-related impurities and degradation products. These analytical capabilities are essential for process development, quality control, and regulatory compliance in pharmaceutical manufacturing applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

460.01367807 g/mol

Monoisotopic Mass

460.01367807 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW106606Y8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cathartics

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AB - Contact laxatives
A06AB08 - Sodium picosulfate

Pictograms

Irritant

Irritant

Other CAS

10040-45-6

Wikipedia

Sodium_picosulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Weir MA, Fleet JL, Vinden C, Shariff SZ, Liu K, Song H, Jain AK, Gandhi S, Clark WF, Garg AX. Hyponatremia and sodium picosulfate bowel preparations in older adults. Am J Gastroenterol. 2014 May;109(5):686-94. doi: 10.1038/ajg.2014.20. Epub 2014 Mar 4. PubMed PMID: 24589671.
2: Klare P, Poloschek A, Walter B, Rondak IC, Attal S, Weber A, von Delius S, Bajbouj M, Schmid RM, Huber W. Single-day sodium picosulfate and magnesium citrate versus split-dose polyethylene glycol for bowel cleansing prior to colonoscopy: A prospective randomized endoscopist-blinded trial. J Gastroenterol Hepatol. 2015 Nov;30(11):1627-34. doi: 10.1111/jgh.13010. PubMed PMID: 25968966.
3: Hussar DA, Koval JM. Apixaban, sodium picosulfate, and regorafenib. J Am Pharm Assoc (2003). 2013 Mar-Apr;53(2):217-22. doi: 10.1331/JAPhA.2013.13512. PubMed PMID: 23571632.
4: Cho YS, Nam KM, Park JH, Byun SH, Ryu JS, Kim HJ. Acute hyponatremia with seizure and mental change after oral sodium picosulfate/magnesium citrate bowel preparation. Ann Coloproctol. 2014 Dec;30(6):290-3. doi: 10.3393/ac.2014.30.6.290. Epub 2014 Dec 31. PubMed PMID: 25580417; PubMed Central PMCID: PMC4286777.
5: Song KH, Suh WS, Jeong JS, Kim DS, Kim SW, Kwak DM, Hwang JS, Kim HJ, Park MW, Shim MC, Koo JI, Kim JH, Shon DH. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation. Ann Coloproctol. 2014 Oct;30(5):222-7. doi: 10.3393/ac.2014.30.5.222. Epub 2014 Oct 28. PubMed PMID: 25360429; PubMed Central PMCID: PMC4213938.
6: Rex DK, DiPalma JA, McGowan J, Cleveland Mv. A comparison of oral sulfate solution with sodium picosulfate: magnesium citrate in split doses as bowel preparation for colonoscopy. Gastrointest Endosc. 2014 Dec;80(6):1113-23. doi: 10.1016/j.gie.2014.05.329. Epub 2014 Jul 12. PubMed PMID: 25028274.
7: Kim HG, Huh KC, Koo HS, Kim SE, Kim JO, Kim TI, Kim HS, Myung SJ, Park DI, Shin JE, Yang DH, Lee SH, Lee JS, Lee CK, Chang DK, Joo YE, Cha JM, Hong SP, Kim HJ. Sodium Picosulfate with Magnesium Citrate (SPMC) Plus Laxative Is a Good Alternative to Conventional Large Volume Polyethylene Glycol in Bowel Preparation: A Multicenter Randomized Single-Blinded Trial. Gut Liver. 2015 Jul;9(4):494-501. doi: 10.5009/gnl14010. PubMed PMID: 25287163; PubMed Central PMCID: PMC4477993.
8: Leitao K, Grimstad T, Bretthauer M, Holme Ø, Paulsen V, Karlsen L, Isaksen K, Cvancarova M, Aabakken L. Polyethylene glycol vs sodium picosulfate/magnesium citrate for colonoscopy preparation. Endosc Int Open. 2014 Dec;2(4):E230-4. doi: 10.1055/s-0034-1377520. Epub 2014 Oct 24. PubMed PMID: 26135098; PubMed Central PMCID: PMC4423298.
9: Hosoe N, Nakashita M, Imaeda H, Sujino T, Bessho R, Ichikawa R, Inoue N, Kanai T, Hibi T, Ogata H. Comparison of patient acceptance of sodium phosphate versus polyethylene glycol plus sodium picosulfate for colon cleansing in Japanese. J Gastroenterol Hepatol. 2012 Oct;27(10):1617-22. doi: 10.1111/j.1440-1746.2012.07190.x. PubMed PMID: 22646064.
10: Morgan D. Bowel preparation with sodium picosulfate was linked to hyponatremia compared with polyethylene glycol. Ann Intern Med. 2014 Jul 15;161(2):JC12. doi: 10.7326/0003-4819-161-2-201407150-02012. PubMed PMID: 25023266.
11: Ishikawa A, Sugiura K, Sato A, Muro Y, Akiyama M. Drug eruption due to sodium picosulfate. Eur J Dermatol. 2012 May-Jun;22(3):410-1. doi: 10.1684/ejd.2012.1679. PubMed PMID: 22407128.
12: Muñoz-Navas M, Calleja JL, Payeras G, Hervás AJ, Abreu LE, Orive V, Menchén PL, Bordas JM, Armengol JR, Carretero C, Beltrán VP, Alonso-Abreu I, Manteca R, Parra-Blanco A, Carballo F, Herrerías JM, Badiola C. A randomized trial to compare the efficacy and tolerability of sodium picosulfate-magnesium citrate solution vs. 4 L polyethylene glycol solution as a bowel preparation for colonoscopy. Int J Colorectal Dis. 2015 Oct;30(10):1407-16. doi: 10.1007/s00384-015-2307-6. Epub 2015 Jul 16. PubMed PMID: 26179377.
13: Manes G, Repici A, Hassan C; MAGIC-P study group. Randomized controlled trial comparing efficacy and acceptability of split- and standard-dose sodium picosulfate plus magnesium citrate for bowel cleansing prior to colonoscopy. Endoscopy. 2014 Aug;46(8):662-9. doi: 10.1055/s-0034-1365800. Epub 2014 Jul 14. PubMed PMID: 25019969.
14: de Moura DT, Guedes H, Tortoretto V, Arataque TP, de Moura EG, Román JP, Rodela GL, Artifon EL. [Comparison of colon-cleansing methods in preparation for colonoscopy-comparative of solutions of mannitol and sodium picosulfate]. Rev Gastroenterol Peru. 2016 Oct-Dec;36(4):293-297. Spanish. PubMed PMID: 28062864.
15: Suh JP, Choi YS, Lee SH. Education and Imaging. Gastroenterology: acute mucosal injury of esophagus and stomach induced by sodium picosulfate/magnesium citrate for bowel preparation. J Gastroenterol Hepatol. 2014 Aug;29(8):1571. doi: 10.1111/jgh.12633. PubMed PMID: 25073632.
16: Jeon SR, Kim HG, Lee JS, Kim JO, Lee TH, Cho JH, Kim YH, Cho JY, Lee JS. Randomized controlled trial of low-volume bowel preparation agents for colonic bowel preparation: 2-L polyethylene glycol with ascorbic acid versus sodium picosulfate with magnesium citrate. Int J Colorectal Dis. 2015 Feb;30(2):251-8. doi: 10.1007/s00384-014-2066-9. Epub 2014 Nov 20. PubMed PMID: 25410648.
17: Bertiger G, Jones E, Dahdal DN, Marshall DC, Joseph RE. Serum magnesium concentrations in patients receiving sodium picosulfate and magnesium citrate bowel preparation: an assessment of renal function and electrocardiographic conduction. Clin Exp Gastroenterol. 2015 Jul 28;8:215-24. doi: 10.2147/CEG.S79216. eCollection 2015. PubMed PMID: 26251626; PubMed Central PMCID: PMC4524271.
18: Bertiger G, Bugni J, Barocas M. A comparison of oral sulfate solution with sodium picosulfate and magnesium citrate in split doses as bowel preparation for colonoscopy. Gastrointest Endosc. 2015 Mar;81(3):778. doi: 10.1016/j.gie.2014.09.063. PubMed PMID: 25708773.
19: Mueller-Lissner S, Kamm MA, Wald A, Hinkel U, Koehler U, Richter E, Bubeck J. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of sodium picosulfate in patients with chronic constipation. Am J Gastroenterol. 2010 Apr;105(4):897-903. doi: 10.1038/ajg.2010.41. Epub 2010 Feb 23. PubMed PMID: 20179697.
20: Yang Y, Yu J, Lu Y, Xia Y, Zhong D, Chen X. High-sensitivity liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sodium picosulfate and its three major metabolites in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Feb 1;915-916:1-7. doi: 10.1016/j.jchromb.2012.12.007. Epub 2012 Dec 20. PubMed PMID: 23314398.

Explore Compound Types